Ruxolitinib was developed by Incyte Corporation and is classified as a small molecule inhibitor targeting Janus kinases, particularly Janus kinase 1 and Janus kinase 2. The azide modification allows for the exploration of new chemical properties and biological activities, making it a subject of interest in synthetic organic chemistry and drug development.
The synthesis of ruxolitinib-azide typically employs the copper-catalyzed azide-alkyne cycloaddition reaction, a method known for its efficiency and versatility in forming triazole linkages. This reaction allows for the introduction of azide groups into various substrates, including ruxolitinib derivatives.
Ruxolitinib-azide retains the core structure of ruxolitinib, which consists of a pyrrolopyrimidine backbone. The addition of an azide group introduces new reactive sites that facilitate further chemical transformations.
Ruxolitinib-azide can undergo various chemical reactions due to the presence of the azide group:
The mechanism by which ruxolitinib exerts its pharmacological effects involves selective inhibition of Janus kinases, disrupting the signaling pathways that lead to inflammation and cell proliferation:
Ruxolitinib-azide exhibits several notable physical and chemical properties:
Ruxolitinib-azide has potential applications across various fields:
Ruxolitinib-azide, chemically designated as (R)-4-(1-(1-Azido-4-methylpentan-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine, is an azide-functionalized derivative of the Janus kinase inhibitor ruxolitinib. Its molecular formula is C₁₇H₂₀N₈, with a molecular weight of 336.4 g/mol [1] [6]. The compound features a stereogenic center at the C-3 position of the pentyl side chain, adopting an exclusively (R)-configuration—a critical feature inherited from the parent drug that influences its biological interactions [6]. The azide group (–N₃) replaces the nitrile moiety of ruxolitinib, introducing distinctive reactivity and polarity [2].
Table 1: Key Structural Features of Ruxolitinib-azide
Feature | Description |
---|---|
Systematic Name | (R)-4-(1-(1-Azido-4-methylpentan-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine |
Stereochemistry | (R)-enantiomer at C-3 position |
Core Structure | Pyrrolo[2,3-d]pyrimidine linked to pyrazole via C–C bond |
Functional Group | Azide (–N₃) on aliphatic side chain |
Chirality Impact | Governs molecular recognition by JAK2 kinase domain [7] |
Isomeric purity is essential for its role as an analytical reference standard. Racemic mixtures (e.g., rac-Ruxolitinib analogs) exhibit reduced kinase binding affinity compared to the (R)-enantiomer, as confirmed by thermal shift assays showing ΔTm differences of 2.2°C between enantiomers [7]. Synthetic routes described in patent literature involve stereospecific azidation of halogenated intermediates under Mitsunobu or nucleophilic substitution conditions [2].
Solubility
Ruxolitinib-azide demonstrates moderate solubility in polar organic solvents such as ethanol (up to 15 mg/mL) and DMSO (up to 28 mg/mL), consistent with its moderate lipophilicity [8]. Aqueous solubility is limited due to its hydrophobic pyrrolopyrimidine core and aliphatic side chain, necessitating cosolvents (e.g., acetonitrile/water mixtures) for analytical applications [6].
Stability
The azide group confers thermal and photolytic sensitivity. Decomposition via Staudinger reduction or Curtius rearrangement may occur under prolonged light exposure or reducing conditions [10]. Storage recommendations specify ambient temperature in inert atmospheres, with rigorous stability monitoring via HPLC for regulatory-compliant impurity standards [1] [6].
pKa Analysis
The pyrrolopyrimidine N–H group exhibits weakly acidic properties (predicted pKa ≈11.6), while the azide moiety remains protonation-resistant. This pKa aligns with ruxolitinib’s analogous heterocycle, suggesting minimal electronic perturbation from the azide substitution [8].
Table 2: Physicochemical Profile
Property | Value/Characteristics | Method/Context |
---|---|---|
Molecular Weight | 336.4 g/mol | High-resolution MS [3] |
Lipophilicity | Moderate (log P estimated >2) | Solubility in ethanol/DMSO [8] |
Thermal Stability | Decomposition >100°C; sensitive to UV light | Storage guidelines [1] [6] |
pKa | ~11.6 (pyrrole N–H) | Computational prediction [8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR provide definitive structural confirmation. Key signals include:
Table 3: Characteristic NMR Signals (DMSO-d6)
Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |
---|---|---|---|
Pyrrolopyrimidine C2–H | 8.45–8.50 | 152.1 | Singlet |
Pyrazole C5–H | 8.30–8.35 | 126.5 | Singlet |
Methine ((R)-CH) | 4.80–4.90 | 58.9 | Multiplet |
–CH₂–N₃ | 3.35–3.45 | 51.7 | Doublet |
Isopropyl –CH(CH₃)₂ | 1.80–1.90 | 28.2 | Septet |
Isopropyl –CH₃ | 0.95–1.05 | 22.0 | Doublet |
Infrared (IR) Spectroscopy
IR spectra validate functional groups:
Mass Spectrometry
High-resolution ESI-MS shows:
Electrochemical Behavior
Cyclic voltammetry reveals irreversible oxidation at +0.85 V (vs. Ag/AgCl) due to pyrrolopyrimidine ring oxidation. Azide participation is minimal, as confirmed by control studies on unfunctionalized scaffolds [10].
Table 4: Summary of Key Spectroscopic Identifiers
Technique | Key Identifiers | Application |
---|---|---|
NMR | Methine proton at δ 4.80–4.90 ppm; azide-adjacent CH₂ at δ 3.35–3.45 ppm | Stereochemical confirmation; purity assessment |
IR | –N₃ stretch at 2100–2120 cm⁻¹; N–H stretch at 3400–3200 cm⁻¹ | Functional group verification |
Mass Spec | [M+H]⁺ at m/z 337.188; fragment ions at m/z 309.201, 186.077, 161.070 | Structural elucidation; impurity profiling |
Voltammetry | Oxidation peak at +0.85 V (pyrrolopyrimidine-dependent) | Electroanalytical detection [10] |
Concluding Remarks
Ruxolitinib-azide serves as a critical analytical reference material for monitoring stereochemical impurities in ruxolitinib synthesis. Its defined spectroscopic signatures and stability constraints underpin robust quality control protocols during pharmaceutical manufacturing [1] [5] [6]. Future studies could explore its utility as a click chemistry intermediate for JAK2-targeted probes.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0